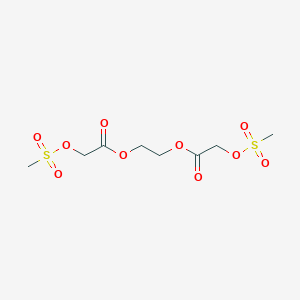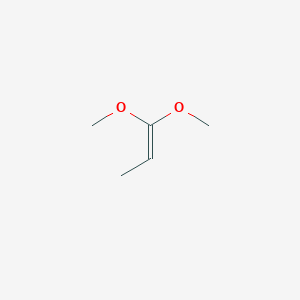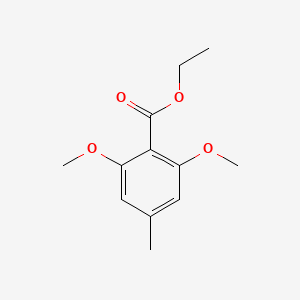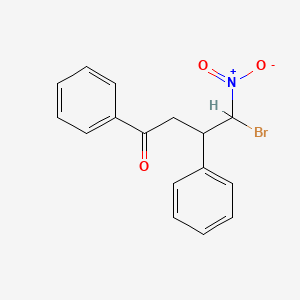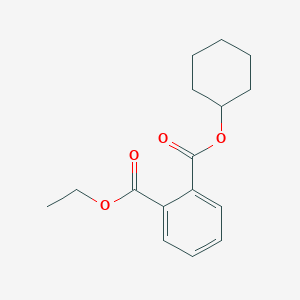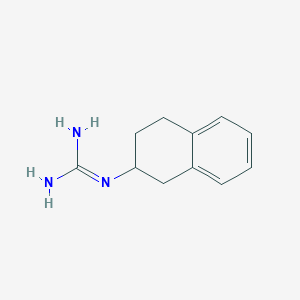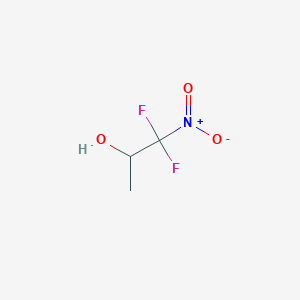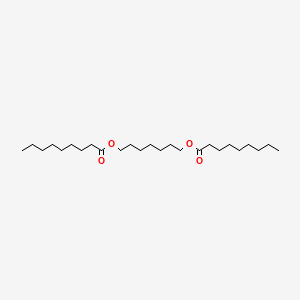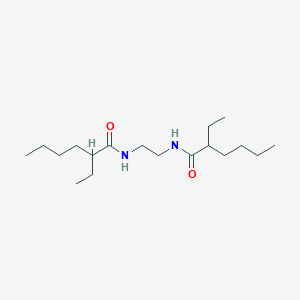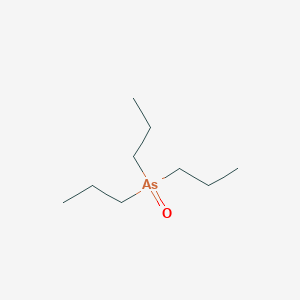
Oxo(tripropyl)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(tripropyl)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of an arsenic atom bonded to organic groups
Preparation Methods
The synthesis of Oxo(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with an oxidizing agent. One common method is the hydroformylation process, where tripropylarsine reacts with carbon monoxide and hydrogen in the presence of a catalyst, such as cobalt or rhodium complexes . The reaction conditions usually involve high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C . Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Oxo(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced back to tripropylarsine under suitable conditions.
Substitution: The oxo group can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various organic halides for substitution reactions. The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted organoarsenic compounds .
Scientific Research Applications
Oxo(tripropyl)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of Oxo(tripropyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved often include oxidative stress and redox regulation, which are critical in many biological processes .
Comparison with Similar Compounds
Oxo(tripropyl)-lambda~5~-arsane can be compared with other organoarsenic compounds such as:
Triphenylarsine oxide: Similar in structure but with phenyl groups instead of propyl groups.
Arsenic trioxide: A simpler arsenic oxide with significant biological activity.
Dimethylarsinic acid: An organoarsenic compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of propyl groups and the oxo functionality, which imparts distinct chemical and biological properties .
Properties
CAS No. |
4964-16-3 |
|---|---|
Molecular Formula |
C9H21AsO |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-dipropylarsorylpropane |
InChI |
InChI=1S/C9H21AsO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI Key |
YRDWXXPGAPJVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](=O)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


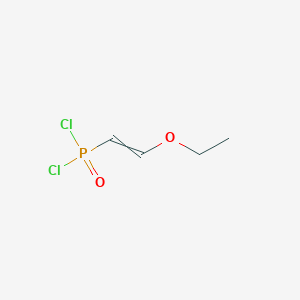
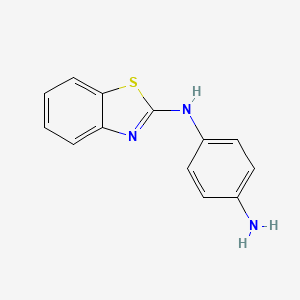
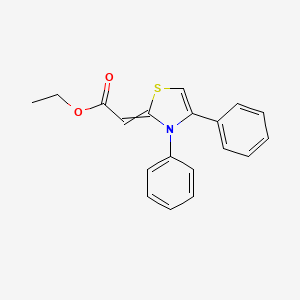
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
